SGI-1776 free base is a potent, ATP-competitive pan-PIM kinase inhibitor with established IC50 values of 7 nM, 363 nM, and 69 nM for PIM-1, PIM-2, and PIM-3, respectively. Unlike many highly selective in-class analogs, SGI-1776 also exhibits potent inhibitory activity against FLT3 (IC50 = 44 nM) and haspin (IC50 = 34 nM). As a free base (MW 405.4 Da), it provides precise stoichiometric control for non-aqueous formulations and high-throughput screening assays, eliminating the hygroscopic variability and counterion interference commonly associated with hydrochloride salt forms. Its distinct dual PIM/FLT3 inhibition profile makes it a critical reference standard and precursor in preclinical oncology, particularly for modeling acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) .
Substituting SGI-1776 with other pan-PIM inhibitors, such as AZD1208, fundamentally alters the experimental mechanism of action and cellular response. While AZD1208 is highly selective for PIM kinases and suppresses the mTOR signaling pathway, it lacks the potent FLT3 inhibition inherent to SGI-1776. This dual PIM/FLT3 activity is essential for downregulating Mcl-1 transcription and inducing apoptosis in FLT3-mutated leukemic cells. Furthermore, replacing the free base form with a generic SGI-1776 salt can introduce counterion-induced pH shifts or precipitation in sensitive DMSO-based micro-well assays, compromising reproducibility. Buyers must procure the exact SGI-1776 free base to ensure consistent Mcl-1 dependent apoptotic responses and formulation stability [1].
Unlike highly selective pan-PIM inhibitors such as AZD1208, SGI-1776 exhibits a critical dual inhibitory profile, targeting both PIM1 (IC50 = 7 nM) and FLT3 (IC50 = 44 nM). This dual targeting is essential for modeling FLT3-ITD mutated acute myeloid leukemia (AML), where simultaneous blockade of both pathways is required to effectively reduce Mcl-1 levels [1].
| Evidence Dimension | Kinase IC50 Profile |
| Target Compound Data | SGI-1776 (PIM1 = 7 nM; FLT3 = 44 nM) |
| Comparator Or Baseline | AZD1208 (PIM1 = 0.4 nM; lacks potent FLT3 dual activity) |
| Quantified Difference | SGI-1776 provides concurrent nanomolar inhibition of FLT3 alongside PIM kinases. |
| Conditions | Cell-free kinase assay |
Procurement of SGI-1776 is essential for researchers requiring simultaneous PIM and FLT3 inhibition in hematological malignancy models, which cannot be achieved by substituting with AZD1208.
In primary chronic lymphocytic leukemia (CLL) and AML cells, SGI-1776 induces apoptosis primarily through the significant reduction of Mcl-1 protein and transcript levels. In direct contrast, treatment with the comparator AZD1208 shows no consistent or significant change in antiapoptotic proteins like Mcl-1, relying instead on mTOR pathway suppression [1].
| Evidence Dimension | Mcl-1 Protein Level Modulation |
| Target Compound Data | SGI-1776 (Significant Mcl-1 reduction and apoptosis induction) |
| Comparator Or Baseline | AZD1208 (No consistent Mcl-1 change) |
| Quantified Difference | Distinct apoptotic pathway engagement (Mcl-1 dependent vs. independent). |
| Conditions | Primary CLL and AML cell cultures |
Buyers investigating Mcl-1 dependent apoptotic pathways must select SGI-1776, as substitute PIM inhibitors like AZD1208 fail to replicate this specific molecular response.
SGI-1776 free base (MW 405.4 Da) provides exact active pharmaceutical ingredient (API) stoichiometry without the variable molecular weight contributions or hygroscopic tendencies of salt forms (e.g., hydrochloride). It is highly soluble in DMSO, making it the preferred form for high-throughput screening and non-aqueous lipid formulations where salt counterions may alter local pH or induce precipitation .
| Evidence Dimension | Formulation Consistency |
| Target Compound Data | SGI-1776 free base (Exact MW 405.4 Da, stable in DMSO) |
| Comparator Or Baseline | SGI-1776 salt forms (Variable hydration, potential counterion interference) |
| Quantified Difference | Elimination of counterion weight variance and pH shifts in micro-well assays. |
| Conditions | DMSO stock preparation for in vitro assays |
Selecting the free base ensures reproducible molarity and prevents counterion-induced artifacts in sensitive biochemical assays.
SGI-1776 free base demonstrates potent oral bioavailability and sustained antitumor activity in MV-4-11 (FLT3-ITD) mouse xenograft models. Oral administration of 135 mg/kg results in a consistent decline in tumor volume after 14 days, establishing it as a highly reliable benchmark compound for in vivo AML research compared to unvalidated early-stage analogs [1].
| Evidence Dimension | Tumor Volume Reduction |
| Target Compound Data | SGI-1776 (Consistent tumor decline at 135 mg/kg p.o.) |
| Comparator Or Baseline | Vehicle control / unoptimized analogs |
| Quantified Difference | Significant tumor regression in FLT3-mutated models. |
| Conditions | MV-4-11 mouse xenograft, 14-day oral dosing |
Procurement of SGI-1776 provides a validated, reproducible positive control for in vivo efficacy studies targeting FLT3/PIM-driven malignancies.
SGI-1776 is the preferred reference standard for preclinical models requiring simultaneous blockade of PIM and FLT3 pathways, outperforming selective PIM inhibitors in FLT3-ITD mutated systems[1].
Due to its specific mechanism of action, SGI-1776 is essential for assays designed to measure Mcl-1 transcriptional and translational downregulation in leukemic cells, a feature not consistently replicated by other pan-PIM inhibitors [1].
The free base form is the preferred standard for creating stable, exact-molarity DMSO stock solutions, avoiding the solubility and pH issues associated with salt forms in automated screening platforms .